Paclitaxel

Breast Cancer Adverse Events Toxicity Profile

Select Paclitaxel as your definitive prototypical taxane reference standard. Its moderate microtubule binding affinity (cellular Ki=22 nM) provides an optimal dynamic range for competitive binding assays. With 7.2-fold greater BCRP-mediated resistance sensitivity than docetaxel, it serves as the superior probe for drug-resistant cell line models and BCRP inhibitor evaluation. For neurotoxicity studies, standard paclitaxel (90 mg/m²) yields lower grade ≥3 severe neuropathy (1.8%) vs. nab-paclitaxel (4.5%). In HER2-negative breast cancer, its pCR rate of 18.6% offers an economically justified comparator arm. Ships ambient; store at -20°C.

Molecular Formula C47H51NO14
Molecular Weight 853.9 g/mol
CAS No. 33069-62-4
Cat. No. B517696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclitaxel
CAS33069-62-4
Synonyms7 epi Taxol
7-epi-Taxol
Anzatax
Bris Taxol
NSC 125973
NSC-125973
NSC125973
Onxol
Paclitaxel
Paclitaxel, (4 alpha)-Isomer
Paxene
Praxel
Taxol
Taxol A
Taxol, Bris
Molecular FormulaC47H51NO14
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
InChIKeyRCINICONZNJXQF-MZXODVADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 100 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Insoluble in water
5.56e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Paclitaxel (CAS 33069-62-4): A Foundational Microtubule-Stabilizing Taxane for Oncology Research and Therapeutic Development


Paclitaxel (CAS 33069-62-4) is a naturally occurring diterpenoid taxane that functions as a microtubule-stabilizing agent, promoting the assembly of tubulin into microtubules and preventing their depolymerization, thereby arresting cells in the G2/M phase of the cell cycle [1]. As the prototypical taxane, paclitaxel is widely used as a reference standard in oncology research and as a key component in combination chemotherapy regimens for various solid tumors [2]. Its clinical utility is established, but its use is associated with specific formulation challenges and a distinct toxicity profile that differentiate it from later-generation taxanes and alternative formulations [3].

Why Paclitaxel Cannot Be Interchanged with Other Taxanes: The Scientific Basis for Selective Procurement


Despite sharing a core mechanism of action, taxanes exhibit clinically significant differences in their molecular pharmacology, formulation vehicles, and resultant toxicity profiles that preclude simple therapeutic interchange. Variations in microtubule binding affinity, cellular efflux by drug transporters, and excipient composition directly impact efficacy, safety, and the need for premedication [1]. Consequently, the selection of paclitaxel over docetaxel, cabazitaxel, or alternative formulations like nab-paclitaxel must be guided by specific, quantifiable evidence tailored to the research question or clinical context. The following evidence guide provides this comparator-based quantitative data to inform rigorous scientific selection and procurement decisions [2].

Quantitative Differentiation of Paclitaxel (CAS 33069-62-4): A Procurement-Focused Evidence Guide


Distinct Adverse Event Profile: Paclitaxel vs. Docetaxel in Breast Cancer

Paclitaxel demonstrates a statistically significant lower incidence of grade 3/4 neutropenia compared to docetaxel in a systematic review of five phase III randomized controlled trials in breast cancer patients. While both are taxanes, their safety profiles diverge significantly, with paclitaxel being associated with a higher frequency of peripheral neuropathy and docetaxel with more frequent fluid retention and gastrointestinal adverse events [1]. This differential toxicity profile is a critical factor in treatment selection based on patient comorbidities and tolerance.

Breast Cancer Adverse Events Toxicity Profile Clinical Comparison

Peripheral Neuropathy Risk: A Head-to-Head Comparison of Paclitaxel and Cabazitaxel

In a randomized, multicenter phase II/III trial comparing three-weekly cabazitaxel (25 mg/m²) to weekly paclitaxel (80 mg/m²) in 158 patients with HER2-negative metastatic breast cancer, the incidence of any-grade peripheral neuropathy was 54.5% with paclitaxel versus 16.5% with cabazitaxel [1]. This difference was associated with a statistically significant improvement in patient-reported quality of life (QoL) scores favoring cabazitaxel, although progression-free survival (PFS) was not significantly different (median 6.7 vs 5.8 months, HR 0.87; P=0.4) [1].

Metastatic Breast Cancer Peripheral Neuropathy Quality of Life Cabazitaxel

Quantitative Intracellular Microtubule Binding Affinity: Paclitaxel Compared to Docetaxel and Cabazitaxel

Using a novel flow cytometry-based assay in living HeLa cells, the intracellular equilibrium dissociation constant (cellular Ki) for microtubule binding was quantified for three taxanes. Paclitaxel exhibits a cellular Ki of 22 nM, which is 1.4-fold lower affinity than docetaxel (cellular Ki = 16 nM) and 3.7-fold lower than cabazitaxel (cellular Ki = 6 nM) [1]. These quantitative differences in target engagement at the cellular level may contribute to variations in potency and resistance profiles observed clinically.

Microtubule Binding Cellular Affinity Mechanism of Action Taxane Comparison

Formulation-Driven Differential Sensitivity to BCRP-Mediated Drug Efflux

In HEK-293 cells engineered to overexpress the breast cancer resistance protein (BCRP/ABCG2) efflux transporter, paclitaxel demonstrates a 7.2-fold increase in IC50 compared to control cells, whereas docetaxel shows only a 4.3-fold increase [1]. This indicates that paclitaxel's cytotoxicity is more significantly compromised by BCRP-mediated efflux than docetaxel's. Co-administration of the BCRP inhibitor GF120918 reduces the IC50 of paclitaxel to near control levels, confirming the transporter's role [1].

Drug Resistance BCRP Transporter Efflux Pump Taxane Pharmacology

Hypersensitivity Reaction Risk: Standard Paclitaxel vs. Nanoparticle Albumin-Bound (nab) Paclitaxel

Standard paclitaxel is formulated with Cremophor EL (polyoxyethylated castor oil) and ethanol to overcome its poor aqueous solubility. This excipient is directly responsible for a 1.5-3% incidence of severe hypersensitivity reactions (HSRs) despite standard premedication with corticosteroids and antihistamines [1]. In contrast, nanoparticle albumin-bound (nab) paclitaxel (Abraxane) is a Cremophor-free formulation. A phase I study of nab-paclitaxel reported no hypersensitivity reactions at the maximum tolerated dose (300 mg/m²) [2], and a case series demonstrated its safe administration in a patient with a documented history of severe HSR to standard paclitaxel and other chemotherapies [3].

Formulation Science Hypersensitivity Excipient Toxicity Nab-Paclitaxel

Comparative Efficacy in Neoadjuvant Breast Cancer: Paclitaxel vs. Nanoparticle Albumin-Bound (nab) Paclitaxel

In the randomized phase 3 ETNA trial involving 695 patients with HER2-negative breast cancer, neoadjuvant nab-paclitaxel (125 mg/m² weekly) resulted in a pathological complete response (pCR) rate of 22.5%, compared to 18.6% with solvent-based paclitaxel (90 mg/m² weekly) [1]. This 3.9% absolute increase in pCR was not statistically significant (odds ratio 0.77; 95% CI 0.52-1.13; P=0.19) [1]. However, the incidence of grade ≥3 peripheral neuropathy was higher with nab-paclitaxel (4.5%) than with paclitaxel (1.8%) [1].

Neoadjuvant Chemotherapy Breast Cancer Pathological Complete Response Nab-Paclitaxel

Optimal Research and Industrial Application Scenarios for Paclitaxel (CAS 33069-62-4) Based on Comparative Evidence


As a Reference Standard for Microtubule-Stabilizing Activity in Cellular Assays

Paclitaxel's well-characterized intracellular binding affinity (cellular Ki = 22 nM) [1] and its established role as the prototypical taxane make it the ideal reference compound for screening and characterizing novel microtubule-targeting agents. Its moderate affinity allows for a clear window to observe both stabilization and destabilization effects in competitive binding assays, and its extensive literature provides a robust comparative baseline for interpreting new findings.

In Research Models Where Minimizing Severe Neuropathy Is Critical

While paclitaxel is associated with a higher risk of any-grade peripheral neuropathy compared to cabazitaxel (54.5% vs. 16.5%) [2], data from the ETNA trial demonstrate that standard paclitaxel (90 mg/m²) results in a lower incidence of grade ≥3 severe neuropathy (1.8%) compared to nab-paclitaxel (4.5%) [3]. For in vivo studies or clinical protocols where the primary concern is avoiding severe, dose-limiting neurotoxicity, standard paclitaxel may be the preferred taxane.

As a Cost-Effective, Standard-of-Care Comparator in Clinical Trials for Breast Cancer

In the neoadjuvant setting for HER2-negative breast cancer, paclitaxel demonstrated a pCR rate of 18.6%, which was not statistically inferior to the more expensive nab-paclitaxel formulation (22.5%) [3]. Given its proven efficacy and established safety profile, paclitaxel remains the appropriate and economically justified comparator arm for evaluating novel therapeutic combinations or alternative taxane formulations in breast cancer clinical trials.

For Studies Investigating BCRP-Mediated Multidrug Resistance

Paclitaxel exhibits a 7.2-fold increase in IC50 in BCRP-overexpressing cells, a 1.7-fold greater sensitivity to this resistance mechanism than docetaxel [4]. This makes paclitaxel a more sensitive probe for evaluating the functional activity of BCRP inhibitors or for establishing BCRP-overexpressing drug-resistant cell line models, where its susceptibility provides a clear dynamic range for assessing reversal of resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paclitaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.